molecular formula C13H18N4O5 B11531662 (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine

(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine

Cat. No.: B11531662
M. Wt: 310.31 g/mol
InChI Key: KYDOZIGFHBYXEO-UHFFFAOYSA-N
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Description

(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine is an organic compound with the molecular formula C13H18N4O5. This compound is characterized by the presence of a dinitrophenyl group and a morpholinylpropylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine typically involves the reaction of 2,4-dinitrophenylhydrazine with 3-morpholin-4-ylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.

Scientific Research Applications

(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.

    Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can disrupt normal cellular processes, making it useful in studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the morpholinylpropylamine group.

    2,4-Dinitrophenylhydrazine: Used in similar applications but has different reactivity due to the hydrazine group.

Uniqueness

(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine is unique due to the combination of the dinitrophenyl and morpholinylpropylamine groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various research applications .

Properties

Molecular Formula

C13H18N4O5

Molecular Weight

310.31 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2,4-dinitroaniline

InChI

InChI=1S/C13H18N4O5/c18-16(19)11-2-3-12(13(10-11)17(20)21)14-4-1-5-15-6-8-22-9-7-15/h2-3,10,14H,1,4-9H2

InChI Key

KYDOZIGFHBYXEO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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